molecular formula C12H8F3N B572660 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine CAS No. 1219622-36-2

2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B572660
CAS No.: 1219622-36-2
M. Wt: 223.198
InChI Key: DVOWEVKUDSZCOP-UHFFFAOYSA-N
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Description

2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines. Substitution reactions can lead to various substituted biphenyl derivatives .

Scientific Research Applications

2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. The trifluoromethyl groups enhance its lipophilicity and electron-withdrawing capability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOWEVKUDSZCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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